

# AT-121 in Non-Human Primate Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**AT-121** is a novel bifunctional opioid analgesic that has demonstrated significant promise in preclinical non-human primate studies. This technical guide provides an in-depth overview of the core findings related to **AT-121**, with a focus on its analgesic efficacy, safety profile, and mechanism of action in rhesus macaques. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the field of pain therapeutics.

AT-121 acts as a partial agonist at both the nociceptin/orphanin FQ peptide (NOP) receptor and the mu-opioid peptide (MOP) receptor.[1] This dual mechanism of action is believed to be responsible for its potent analgesic effects, comparable to or exceeding that of morphine, but with a markedly improved safety profile.[2][3] Notably, non-human primate studies have indicated that AT-121 does not produce the significant respiratory depression, abuse liability, or physical dependence commonly associated with traditional opioid analgesics.[2][4]

This guide summarizes key quantitative data from these studies in structured tables, provides detailed experimental protocols for the pivotal assays conducted, and includes visualizations of the compound's signaling pathway and experimental workflows to facilitate a deeper understanding of its preclinical profile.



# **Core Data Presentation Analgesic Efficacy**

The analgesic properties of **AT-121** have been primarily evaluated using the warm water tail-withdrawal assay in rhesus macaques. This assay measures the latency of a monkey to withdraw its tail from warm water, with an increase in latency indicating an analgesic effect.

| Compound | Dose (mg/kg,<br>s.c.) | Peak<br>Antinociceptive<br>Effect (% MPE) | ED50 (mg/kg) | Reference |
|----------|-----------------------|-------------------------------------------|--------------|-----------|
| AT-121   | 0.003 - 0.03          | Dose-dependent increase                   | 0.01         | [2]       |
| Morphine | 1.0 - 10.0            | Dose-dependent increase                   | 1.0          | [2]       |

% MPE = Maximum Possible Effect

## **Receptor Binding and Functional Activity**

**AT-121** exhibits high-affinity binding and partial agonist activity at both NOP and MOP receptors, with significantly lower affinity for the kappa (KOP) and delta (DOP) opioid receptors. [2]

| Receptor | Binding Affinity<br>(Ki, nM) | Functional<br>Activity (EC50,<br>nM) | Agonist Efficacy | Reference |
|----------|------------------------------|--------------------------------------|------------------|-----------|
| NOP      | 3.67                         | 35                                   | Partial Agonist  | [2][4]    |
| МОР      | 16.49                        | 20                                   | Partial Agonist  | [2][4]    |
| КОР      | >100                         | -                                    | -                | [2]       |
| DOP      | >100                         | -                                    | -                | [2]       |



# Safety Profile: Respiratory Depression and Abuse Liability

A key advantage of **AT-121** observed in non-human primate studies is its favorable safety profile compared to traditional opioids.

#### **Respiratory Function:**

| Compound | Dose (mg/kg)                     | Effect on Respiration                           | Reference |
|----------|----------------------------------|-------------------------------------------------|-----------|
| AT-121   | 0.03 (full antinociceptive dose) | No significant effect on respiration.           | [2]       |
| AT-121   | 0.3 (10x antinociceptive dose)   | No significant effect on respiration.           | [2]       |
| Morphine | 10.0                             | Sustained reduction in tidal and minute volume. | [5][6]    |

#### Abuse Potential (Intravenous Self-Administration):

| Compound  | Reinforcing Effects                       | Reference |
|-----------|-------------------------------------------|-----------|
| AT-121    | Did not produce reinforcing effects.      | [2]       |
| Oxycodone | Produced significant reinforcing effects. | [2]       |

# Experimental Protocols Warm Water Tail-Withdrawal Assay

This procedure is utilized to assess the antinociceptive effects of a compound in rhesus macaques.

Protocol:



- Animal Acclimation: Rhesus monkeys are gently restrained in primate chairs, allowing their tails to hang freely. The animals are acclimated to this procedure before the commencement of the experiment.
- Baseline Measurement: The distal portion of the monkey's tail is immersed in a thermos
  containing water maintained at a constant temperature, typically 50°C or 55°C.[1]
- Latency Recording: The time taken for the monkey to withdraw its tail from the warm water is
  recorded as the tail-withdrawal latency. A cut-off time (e.g., 20 seconds) is established to
  prevent tissue damage.[1]
- Drug Administration: The test compound (e.g., **AT-121**) or a vehicle control is administered, typically via subcutaneous (s.c.) injection.
- Post-Treatment Measurement: Tail-withdrawal latencies are measured at predetermined time points following drug administration to determine the time course and peak effect of the compound.
- Data Analysis: The data is often expressed as the percentage of maximum possible effect (%MPE), calculated as: ((Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)) \* 100.

### **Intravenous Drug Self-Administration**

This "gold standard" behavioral paradigm is used to evaluate the abuse potential of a compound by determining its reinforcing effects.

#### Protocol:

- Surgical Preparation: Monkeys are surgically implanted with an indwelling intravenous catheter.
- Operant Conditioning Chamber: Animals are placed in an operant conditioning chamber equipped with two levers.
- Acquisition Phase (Fixed-Ratio Schedule): Monkeys are trained to press one of the levers (the "active" lever) to receive an intravenous infusion of a known drug of abuse (e.g., cocaine



or remifentanil). Each infusion is delivered after a fixed number of lever presses (e.g., FR1, meaning one press results in one infusion). The other lever ("inactive" lever) has no programmed consequences.[7]

- Dose-Response Determination: Once stable self-administration is established, different doses of the drug are made available to determine the dose-response relationship.
- Substitution Phase: The test compound (AT-121) is substituted for the training drug to determine if it maintains self-administration behavior.
- Progressive-Ratio Schedule: To assess the reinforcing strength of a drug, a progressive-ratio
  schedule is used where the number of lever presses required to receive an infusion
  systematically increases. The "breakpoint," or the highest ratio completed, serves as a
  measure of the drug's reinforcing efficacy.[2]

## **Respiratory Function Measurement**

Whole-body plethysmography is a non-invasive method used to assess respiratory function in unanesthetized and unrestrained monkeys.[5][6]

#### Protocol:

- Plethysmography Chamber: The monkey is placed in a sealed plethysmography chamber.
- Acclimation: The animal is allowed a period to acclimate to the chamber.
- Data Acquisition: As the monkey breathes, the pressure changes within the chamber are measured by a sensitive pressure transducer. These pressure changes are used to calculate respiratory parameters.
- Parameters Measured:
  - Respiratory Rate: Breaths per minute.
  - Tidal Volume: The volume of air inhaled or exhaled in a single breath.
  - Minute Volume: The total volume of air inhaled or exhaled per minute (Respiratory Rate x Tidal Volume).



 Drug Administration: The test compound is administered, and respiratory parameters are continuously monitored to assess for any drug-induced changes, such as respiratory depression.

## **Signaling Pathways and Experimental Workflows**



Click to download full resolution via product page

Caption: Proposed signaling pathway of AT-121.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. A tail withdrawal procedure for assessing analgesic activity in rhesus monkeys PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intravenous Drug Self-Administration in Nonhuman Primates Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Steady-state minute volume determination by body-only plethysmography in juvenile rhesus monkeys PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of respiratory function using whole-body plethysmography in unanesthetized and unrestrained nonhuman primates PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Establishment of multi-stage intravenous self-administration paradigms in mice PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AT-121 in Non-Human Primate Studies: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026133#at-121-in-non-human-primate-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com